REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.C(O[CH:11](OCC)[CH2:12][NH2:13])C.[BH4-].[Na+].[C:19]([S-:21])#[N:20].[K+].Cl>C1(C)C=CC(S(O)(=O)=O)=CC=1.O.C(O)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][N:13]1[CH:12]=[CH:11][NH:20][C:19]1=[S:21] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
39.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN)OCC
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
amine
|
Quantity
|
22.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
KSCN
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)[S-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is placed in a 500 ml flask
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
CONCENTRATION
|
Details
|
the reaction is concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 250 ml ethanol
|
Type
|
TEMPERATURE
|
Details
|
The reaction is refluxed for 11/2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The product is extracted into CH2Cl2 (2×250 ml)
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CONCENTRATION
|
Details
|
(Na2SO4) and concentration
|
Type
|
CUSTOM
|
Details
|
66.7 g crude product is obtained as a pale yellow oil
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The white crystals are collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CN1C(NC=C1)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 50.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |